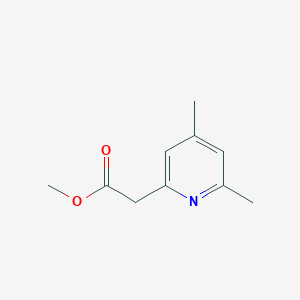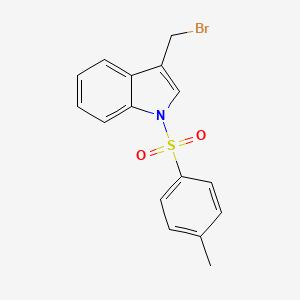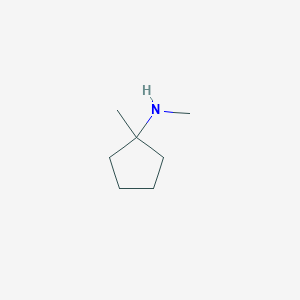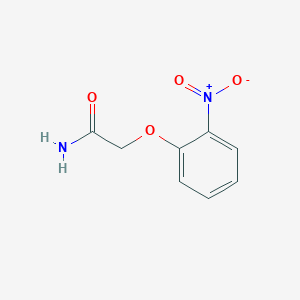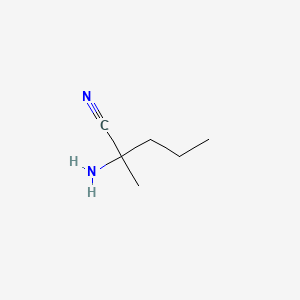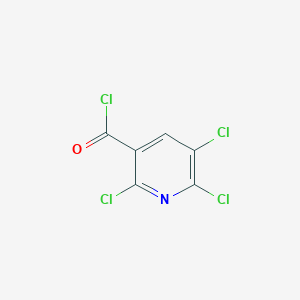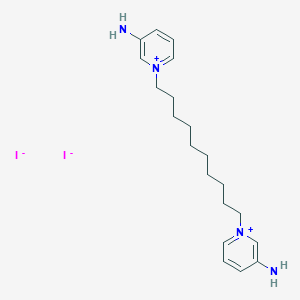![molecular formula C10H14Cl2N2 B3273367 [(2,6-Dichloropyridin-3-yl)methyl]diethylamine CAS No. 58624-17-2](/img/structure/B3273367.png)
[(2,6-Dichloropyridin-3-yl)methyl]diethylamine
Overview
Description
“[(2,6-Dichloropyridin-3-yl)methyl]diethylamine” is a chemical compound with the CAS Number: 58624-17-2 . It has a molecular weight of 233.14 and its IUPAC name is N-((2,6-dichloropyridin-3-yl)methyl)-N-ethylethanamine . It is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14Cl2N2/c1-3-14(4-2)7-8-5-6-9(11)13-10(8)12/h5-6H,3-4,7H2,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 233.14 . It is a liquid at room temperature . The storage temperature for this compound is 2-8°C .Scientific Research Applications
Environmental Analysis :
- Aliphatic amines like diethylamine have been studied for their presence in waste water and surface water. Techniques involving derivatization with substances like benzenesulfonyl chloride have been used for their detection at sub-ppb levels in aquatic environments (Sacher, Lenz, & Brauch, 1997).
Polymerization Catalysts :
- Electron-rich aminopyridines, related to diethylamine, have been utilized in the synthesis of titanium complexes. These complexes demonstrate significant activity in ethylene and styrene polymerization, offering insights into novel polymerization catalysts (Hafeez, Kretschmer, & Kempe, 2011).
Synthesis of Optically Active Triamines :
- Research has focused on synthesizing new optically active triamines derived from 2,6-bis(aminomethyl)pyridine, which shares a structural resemblance to the compound . These triamines have potential applications in asymmetric synthesis and chiral technology (Bernauer, Chuard, & Stoeckli-Evans, 1993).
Synthesis of Complex Molecular Structures :
- Diethylamine has been used in the synthesis of complex molecules like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide. This demonstrates the role of such amines in constructing intricate molecular architectures for various applications (Anuradha et al., 2014).
Chemical Reaction Studies :
- Studies have been conducted on the pentasubstitution of pyridines, involving reactions with diethylamine. This sheds light on reaction mechanisms and the synthesis of novel organic compounds (Peláez-Arango et al., 1994).
Pharmaceutical Chemistry :
- Derivatives of N-(pyrimid-4-yl)ethylamine, with structural similarities, have been explored for their antibacterial activity. This research contributes to the discovery of new antibacterial agents (Sokolova et al., 1970).
Catalysis Research :
- Research on molybdenum halide cluster catalysts has shown that diethylamine can be dehydrogenated to various products. This study is significant in the field of catalysis and chemical transformations (Kamiguchi et al., 2005).
Safety and Hazards
properties
IUPAC Name |
N-[(2,6-dichloropyridin-3-yl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2/c1-3-14(4-2)7-8-5-6-9(11)13-10(8)12/h5-6H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVWICXEJLQKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(N=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



